REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([N+:13]([O-])=O)=[CH:4][C:5]2[O:10][CH2:9][C:8](=[O:11])[NH:7][C:6]=2[CH:12]=1.[H][H]>CN(C=O)C.[Ni]>[OH:1][C:2]1[C:3]([NH2:13])=[CH:4][C:5]2[O:10][CH2:9][C:8](=[O:11])[NH:7][C:6]=2[CH:12]=1
|
Name
|
6-hydroxy-7-nitro-2H-1,4-benzoxazin-3-(4H)-one
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=CC2=C(NC(CO2)=O)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 60° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=CC2=C(NC(CO2)=O)C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |